molecular formula C23H22O4 B5112738 [4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone

[4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone

Cat. No.: B5112738
M. Wt: 362.4 g/mol
InChI Key: PZIDPVJWIHBBFF-UHFFFAOYSA-N
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Description

[4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenylmethanone group attached to a phenyl ring, which is further connected to a propoxy chain ending in a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with 1-bromo-3-chloropropane to form 3-(3-methoxyphenoxy)propane. This intermediate is then reacted with 4-hydroxybenzophenone under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of 4-[3-(3-hydroxyphenoxy)propoxy]phenyl]-phenylmethanone.

    Reduction: Formation of [4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its potential as a building block in polymer chemistry.

Biology:

Medicine:

  • Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry:

Mechanism of Action

The mechanism of action of [4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and phenoxy groups may play a role in binding to these targets, while the ketone group may be involved in redox reactions.

Comparison with Similar Compounds

  • **4-[3-(4-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone
  • **4-[3-(3-Hydroxyphenoxy)propoxy]phenyl]-phenylmethanone
  • **4-[3-(3-Chlorophenoxy)propoxy]phenyl]-phenylmethanone

Uniqueness:

  • The presence of the methoxy group in [4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
  • Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable candidate for specific applications.

Properties

IUPAC Name

[4-[3-(3-methoxyphenoxy)propoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-25-21-9-5-10-22(17-21)27-16-6-15-26-20-13-11-19(12-14-20)23(24)18-7-3-2-4-8-18/h2-5,7-14,17H,6,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIDPVJWIHBBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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